2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenoxy group, an oxadiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate halogenated compound (e.g., bromoethane) under basic conditions to form 3,4-dimethylphenoxyethane.
Oxadiazole Ring Formation: The phenoxy intermediate is then reacted with hydrazine and a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Amide Formation: The final step involves the reaction of the oxadiazole intermediate with a suitable amine (e.g., propanamide) under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or alcohols.
Substitution: The phenoxy and oxadiazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure with an acetamide group instead of propanamide.
2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
Uniqueness
The uniqueness of 2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O3/c1-12-9-10-16(11-13(12)2)24-14(3)17(23)20-19-21-18(25-22-19)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,20,22,23) |
InChI Key |
KNBHMOKOKVLBRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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